8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound characterized by a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a carbonitrile group at the 6th position. Its molecular formula is , and it has a molecular weight of 222.04 g/mol. This compound is classified within the broader category of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves several key methods:
The molecular structure of 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can be represented using various structural notations:
1S/C8H4BrN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H
C1=CN2C=C(C=C(C2=N1)Br)C#N
These notations provide a standardized way to encode the molecular structure, which is crucial for database searches and computational modeling.
8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions:
The mechanism of action for compounds like 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves interactions at the molecular level with biological targets. These compounds may act as enzyme inhibitors or modulate receptor activity due to their structural features. The precise mechanism often requires further investigation through biological assays and computational studies to elucidate their interactions with specific proteins or enzymes.
The physical and chemical properties of 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile include:
These properties are essential for understanding the behavior of the compound under various conditions and its suitability for different applications in research and industry.
8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile has several scientific applications:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7